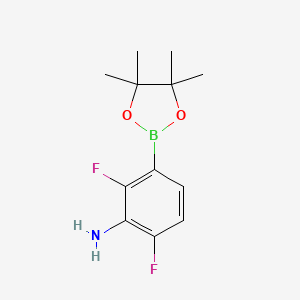![molecular formula C7H3BrClN3 B1529560 6-Bromo-2-chloropyrido[2,3-D]pyrimidine CAS No. 1234616-65-9](/img/structure/B1529560.png)
6-Bromo-2-chloropyrido[2,3-D]pyrimidine
Vue d'ensemble
Description
6-Bromo-2-chloropyrido[2,3-d]pyrimidine, also known as 6-BCP, is a heterocyclic compound containing a six-membered ring with a bromine and a chlorine atom. It is an important synthetic intermediate used in the synthesis of various biologically active molecules. 6-BCP has been extensively studied for its potential applications in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
6-Bromo-2-chloropyrido[2,3-d]pyrimidine serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. For instance, it has been employed in the improved and scalable preparation of 6-bromo-4-chlorothieno[2,3-d]pyrimidine, showcasing a practical and robust synthesis method starting from cheap bulk chemicals. This process, involving four synthetic steps, emphasizes the compound's utility in generating products with significant yields without the need for chromatography (Bugge et al., 2014).
Antiviral Activity Studies
In the realm of medicinal chemistry, derivatives of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine have been explored for their potential antiviral activities. Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, for example, has identified several derivatives that exhibit marked inhibitory effects on retrovirus replication in cell culture. These findings highlight the compound's relevance in the development of new antiretroviral drugs (Hocková et al., 2003).
Material Science and Nonlinear Optical Properties
The compound has also found applications in materials science, particularly in studies focusing on the nonlinear optical (NLO) properties of thiopyrimidine derivatives. Research in this area investigates the structural parameters, electronic properties, and NLO capabilities of thiopyrimidine derivatives, demonstrating the compound's potential for use in optoelectronic applications (Hussain et al., 2020).
Propriétés
IUPAC Name |
6-bromo-2-chloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYJDKGLVMTHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloropyrido[2,3-D]pyrimidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

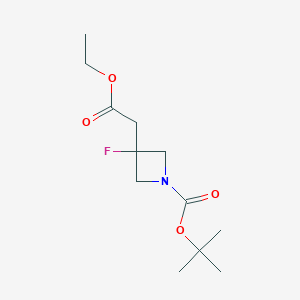
![3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1529483.png)
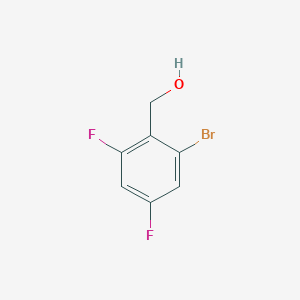
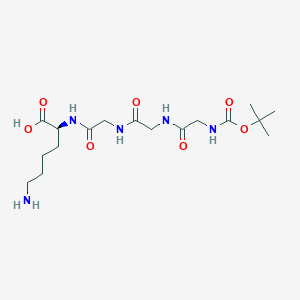
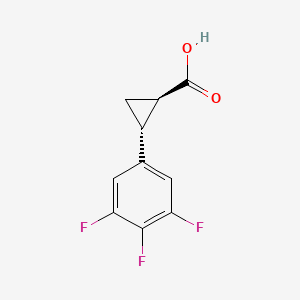
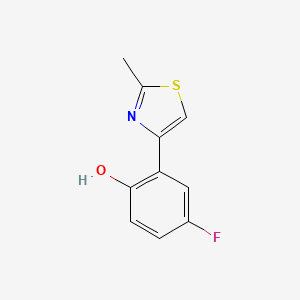
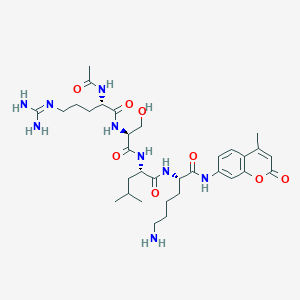
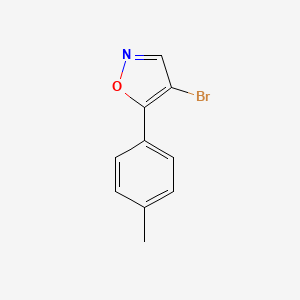
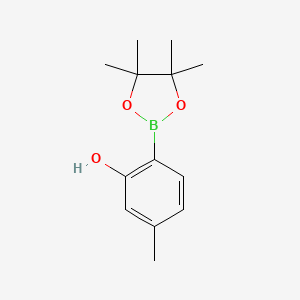
![Methyl imidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B1529495.png)
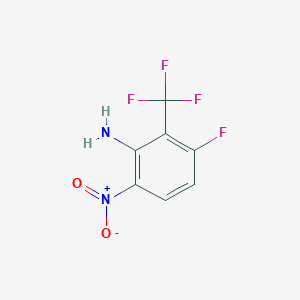
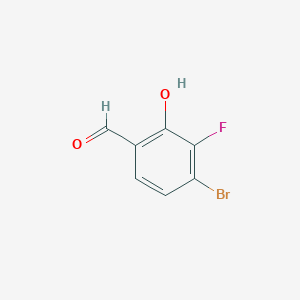
![[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine](/img/structure/B1529499.png)
